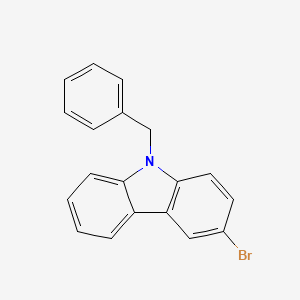

9-Benzyl-3-bromo-9H-carbazole

概要

説明

9-Benzyl-3-bromo-9H-carbazole is a compound with the molecular formula C19H14BrN . It was synthesized by the N-alkylation of (chloromethyl)benzene with 3-bromo-9H-carbazole . The carbazole ring system is essentially planar and forms a dihedral angle of 87.1 (2)° with the phenyl ring .

Synthesis Analysis

The compound was synthesized by the N-alkylation of (chloromethyl)benzene with 3-bromo-9H-carbazole . This process is part of the broader field of carbazole synthesis, which has been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence .Molecular Structure Analysis

The carbazole ring system of 9-Benzyl-3-bromo-9H-carbazole is essentially planar (r.m.s. deviation = 0.013 Å) and forms a dihedral angle of 87.1 (2)° with the phenyl ring . This planarity is a key feature of the compound’s molecular structure .Chemical Reactions Analysis

Carbazole-based compounds like 9-Benzyl-3-bromo-9H-carbazole are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They can be electropolymerized, leading to the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives .Physical And Chemical Properties Analysis

9-Benzyl-3-bromo-9H-carbazole has a molecular weight of 336.23 . More specific physical and chemical properties were not found in the search results.科学的研究の応用

Synthesis of Conducting Polymers

9-Benzyl-3-bromo-9H-carbazole is a derivative of carbazole, which is a key component in the synthesis of conducting polymers . These polymers have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, making them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

Optoelectronic Applications

The physico-chemical characteristics of the polymers, revamped by employing substituents at various positions and synthetic methods, lead to the generation of highly efficient materials for a wide range of optoelectronic applications .

Pharmaceutical Properties

N-Alkyl carbazoles, which include 9-Benzyl-3-bromo-9H-carbazole, possess valuable pharmaceutical properties . This makes them an important compound in the development of new drugs .

Electronic Spectroscopy

9-Benzyl-3-bromo-9H-carbazole is used in the study of electronic spectroscopy of bromocarbazoles . This helps in understanding the electronic structure and behavior of these compounds .

5. Synthesis of Dopant or Host Materials 3-Bromo-9H-carbazole, a related compound, is a popular building block for the synthesis of dopant or host materials . It’s plausible that 9-Benzyl-3-bromo-9H-carbazole could also be used in a similar manner .

Application in OLEDs

Compounds like 3-Bromo-9H-carbazole are used in the creation of highly efficient phosphorescent and Thermally Activated Delayed Fluorescence (TADF) OLEDs . Given the structural similarity, 9-Benzyl-3-bromo-9H-carbazole could potentially be used in similar applications .

作用機序

Target of Action

This compound is a chemical reagent that can be used as a biological material or organic compound for life science related research .

Mode of Action

It is known that carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others .

Biochemical Pathways

Carbazole-based compounds have been studied for their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties .

Result of Action

Carbazole-based compounds have been studied for their potential applications in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

Action Environment

The action, efficacy, and stability of 9-Benzyl-3-bromo-9H-carbazole can be influenced by various environmental factors. For instance, it is known that it should be stored in a dry, room temperature environment . It’s also important to avoid inhalation of its vapors or dust, as it may have adverse effects on the respiratory system .

Safety and Hazards

While specific safety and hazard information for 9-Benzyl-3-bromo-9H-carbazole was not found in the search results, it’s important to handle all chemicals with appropriate safety precautions. This typically includes avoiding breathing in dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

将来の方向性

Carbazole-based compounds like 9-Benzyl-3-bromo-9H-carbazole have potential applications in a variety of fields, including biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors . Their versatility in functionalization and excellent charge transport ability make them promising candidates for future research and development .

特性

IUPAC Name |

9-benzyl-3-bromocarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrN/c20-15-10-11-19-17(12-15)16-8-4-5-9-18(16)21(19)13-14-6-2-1-3-7-14/h1-12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNQVRIUUBFICK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Benzyl-3-bromo-9H-carbazole | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structure of 9-Benzyl-3-bromo-9H-carbazole and what are its key structural features?

A1: 9-Benzyl-3-bromo-9H-carbazole is an organic compound with the molecular formula C19H14BrN. [] It consists of a carbazole ring system with a bromine atom substituted at the 3-position and a benzyl group attached to the nitrogen atom at the 9-position. A key structural feature is the near planarity of the carbazole ring system, which forms a dihedral angle of 87.1° with the phenyl ring of the benzyl group. [] This specific spatial arrangement could influence potential interactions with other molecules.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B1274926.png)

![5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274939.png)